Structure Elucidation of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide: A Comprehensive Analytical Guide
Structure Elucidation of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide: A Comprehensive Analytical Guide
Executive Summary
In the rigorous landscape of pharmaceutical development, the identification and control of drug impurities and metabolites are paramount. 1-(2,3-Dichlorophenyl)piperazine (commonly abbreviated as 1-(2,3-DCPP)) is a critical pharmacophore, intermediate, and active metabolite associated with atypical antipsychotics such as aripiprazole[1][2]. Under oxidative stress during formulation, storage, or physiological metabolism, 1-(2,3-DCPP) is susceptible to degradation, yielding 1-(2,3-Dichlorophenyl)piperazine 1-Oxide[3]. This whitepaper provides an authoritative, step-by-step analytical framework for the synthesis, isolation, and definitive structure elucidation of this specific N-oxide degradant.
Pharmacological and Chemical Context
Aripiprazole functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors[1][2]. The 1-(2,3-DCPP) moiety is essential for this receptor binding profile. However, the secondary and tertiary amines within the piperazine ring present liabilities for oxidative degradation[3].
Figure 1. Metabolic and oxidative degradation pathway of Aripiprazole yielding 1-(2,3-DCPP) 1-Oxide.
Regioselectivity and Causality of N-Oxidation
1-(2,3-DCPP) contains two nitrogen atoms: N1 (a tertiary amine attached to the dichlorophenyl ring) and N4 (a secondary aliphatic amine).
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The Causality of Regioselectivity: Aliphatic secondary amines (N4) are typically more nucleophilic. However, their oxidation often leads to highly unstable hydroxylamines or nitrones. Conversely, the tertiary nitrogen (N1), despite the electron-withdrawing nature of the ortho,meta-dichloro substitution on the phenyl ring, forms a stable, isolable dative N-O bond. Proving that oxidation occurred at N1 rather than N4 is the central challenge of this structure elucidation.
Physicochemical Properties
Understanding the baseline properties of the target analyte is required for downstream chromatographic and spectroscopic method development.
Table 1: Physicochemical Properties of 1-(2,3-DCPP) 1-Oxide
| Property | Value | Source / Rationale |
| IUPAC Name | 1-(2,3-dichlorophenyl)piperazine 1-oxide | Standardized nomenclature |
| CAS Number | 902456-05-7 | Registry identification |
| Molecular Formula | C10H12Cl2N2O | Exact mass calculation basis |
| Molecular Weight | 247.12 g/mol | Isotopic distribution analysis |
| SMILES | O=N1(C=2C=CC=C(Cl)C2Cl)CCNCC1 | Denotes N1 as the oxidation site |
Self-Validating Synthesis Protocol for the Reference Standard
To elucidate the structure of an unknown impurity, generating a high-purity reference standard via a controlled, orthogonal synthetic route is best practice.
Step-by-Step Methodology: Controlled N-Oxidation
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Rationale: meta-Chloroperoxybenzoic acid (mCPBA) is selected as the oxidant due to its high chemoselectivity for nitrogen over aromatic ring oxidation. The reaction is kept at 0°C to prevent over-oxidation or ring-opening side reactions.
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Freebasing: Dissolve 100 mg of 1-(2,3-Dichlorophenyl)piperazine hydrochloride[] in 5 mL of dichloromethane (DCM). Wash with 5 mL of saturated aqueous NaHCO3 to generate the free base. Extract the organic layer and dry over anhydrous Na2SO4.
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Oxidation: Cool the DCM solution to 0°C in an ice bath. Slowly add 1.05 equivalents of mCPBA (77% w/w) dissolved in 2 mL DCM dropwise over 10 minutes.
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Reaction Monitoring (Self-Validation): Monitor via TLC (DCM:MeOH 9:1). The N-oxide will appear as a highly polar spot (lower Rf) compared to the starting material. If unreacted starting material remains after 2 hours, do not add more oxidant; proceed to quench to avoid over-oxidation artifacts.
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Quenching & Workup: Add 5 mL of 10% aqueous sodium thiosulfate to neutralize unreacted peroxides (critical safety and validation step). Wash the organic layer with saturated NaHCO3 (3 x 10 mL) to remove meta-chlorobenzoic acid byproduct.
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Purification: Concentrate the organic layer and purify via flash chromatography (Silica gel, gradient elution from 100% DCM to 85:15 DCM:MeOH with 1% NH4OH).
Analytical Structure Elucidation Strategy
Because N-oxides are thermally labile and can revert to their parent amines or undergo Meisenheimer rearrangements in the heated inlet of a Gas Chromatograph (GC), Liquid Chromatography (LC) coupled with orthogonal spectroscopic techniques is mandatory.
Figure 2. Orthogonal analytical workflow for the structure elucidation of the N-oxide degradant.
LC-HRMS/MS Protocol and Data Interpretation
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Rationale: High-Resolution Mass Spectrometry (HRMS) provides the exact mass for empirical formula confirmation. Collision-Induced Dissociation (CID) MS/MS provides diagnostic neutral losses. Electrospray Ionization (ESI) in positive mode is chosen because the basic piperazine nitrogen readily accepts a proton.
Step-by-Step LC-MS/MS Method:
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Mobile Phase: Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile + 0.1% Formic Acid. (Formic acid promotes [M+H]+ formation).
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Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
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System Suitability (Self-Validation): Inject a blank to ensure no carryover. Inject the parent 1-(2,3-DCPP) standard to establish its retention time (RT). The N-oxide will elute earlier than the parent due to the highly polar N-O dipole.
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Acquisition: Run a Full Scan (m/z 100-500) followed by Data-Dependent MS/MS on the target mass.
Table 2: High-Resolution Mass Spectrometry (ESI+) Data Summary
| Ion Species | Formula | Theoretical m/z | Observed m/z | Mass Error | Diagnostic Value |
| [M+H]+ | C10H13Cl2N2O+ | 247.0400 | 247.0402 | +0.8 ppm | Confirms intact N-oxide formula. |
| [M+H - O]+ | C10H13Cl2N2+ | 231.0450 | 231.0451 | +0.4 ppm | Loss of 16 Da. Classic N-oxide signature. |
| [M+H - OH]+ | C10H12Cl2N2+• | 230.0372 | 230.0375 | +1.3 ppm | Loss of 17 Da. Confirms N-O lability. |
Nuclear Magnetic Resonance (NMR) Protocol
While MS confirms the presence of an N-oxide, it cannot definitively prove whether oxidation occurred at N1 or N4. NMR is required to establish regiochemistry.
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Rationale: The formal positive charge on the oxidized nitrogen creates a strong deshielding effect on adjacent protons. By utilizing 2D Heteronuclear Multiple Bond Correlation (HMBC), we can link the deshielded protons to the aromatic ring, proving N1 is the site of oxidation.
Step-by-Step NMR Method:
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Sample Prep: Dissolve 15 mg of the purified standard in 0.6 mL of DMSO-d6. (DMSO is preferred over CDCl3 to prevent rapid proton exchange at the N4 secondary amine, which can broaden signals).
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Acquisition: Acquire 1H (600 MHz), 13C (150 MHz), COSY, HSQC, and HMBC spectra at 298 K.
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Self-Validation: Run the parent 1-(2,3-DCPP) under identical conditions. Calculate the change in chemical shift (Δδ) between the parent and the N-oxide.
Table 3: Diagnostic NMR Data (1-(2,3-DCPP) vs. 1-Oxide in DMSO-d6)
| Position | Parent Shift (δ, ppm) | N-Oxide Shift (δ, ppm) | Δδ (ppm) | HMBC Correlations (N-Oxide) |
| H-2, H-6 (Piperazine) | ~3.05 | ~4.25 | +1.20 | C-1' (Aromatic), C-3, C-5 |
| H-3, H-5 (Piperazine) | ~2.95 | ~3.40 | +0.45 | C-2, C-6 |
| C-2, C-6 (Piperazine) | ~51.2 | ~65.4 | +14.2 | - |
| C-3, C-5 (Piperazine) | ~45.8 | ~43.2 | -2.6 | - |
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Causality of the NMR Shifts: The massive downfield shift of H-2/H-6 (+1.20 ppm) and C-2/C-6 (+14.2 ppm) indicates they are directly adjacent to the N-O dipole. Crucially, the HMBC spectrum shows a coupling between these highly deshielded H-2/H-6 protons and the C-1' aromatic carbon. If N4 had been oxidized, the H-3/H-5 protons would have experienced the primary deshielding, and they would not show a 3-bond HMBC correlation to the aromatic ring. This unequivocally confirms the structure as 1-(2,3-Dichlorophenyl)piperazine 1-Oxide.
Conclusion
The structure elucidation of 1-(2,3-Dichlorophenyl)piperazine 1-Oxide requires a carefully orchestrated combination of controlled synthesis, high-resolution mass spectrometry, and multidimensional NMR. By understanding the chemical causality—specifically the regioselective stability of the tertiary N1-oxide over the secondary N4-oxide—analysts can confidently identify this critical degradant. The self-validating protocols outlined in this guide ensure that the resulting analytical data is robust, reproducible, and suitable for regulatory CMC (Chemistry, Manufacturing, and Controls) submissions.
References
- 1-(2,3-Dichlorophenyl)
- Source: newdrugapprovals.
- 1-(2,3-Dichlorphenyl)
- CAS 119532-26-2 (1-(2,3-Dichlorophenyl)piperazine hydrochloride)
- Development of a Commercially Scalable Process for the Preparation of Dehydroaripiprizole (Active Metabolite of Aripiprazole)
